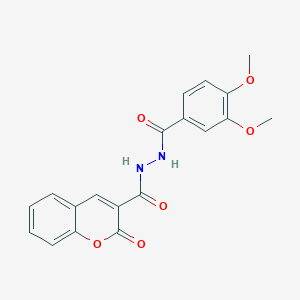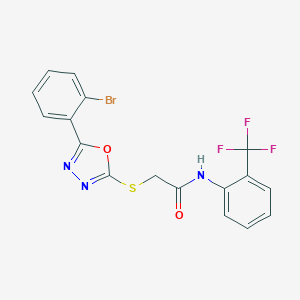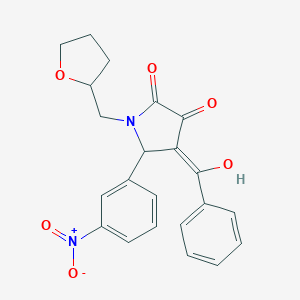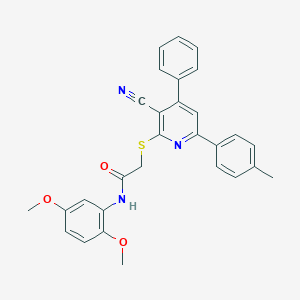
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which is then coupled with a bromophenyl group. This intermediate is further reacted with thiophene derivatives under controlled conditions to form the final product. Common reagents used in these reactions include bromine, thiourea, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-(4-bromophenyl)acetate: Similar in structure but lacks the oxadiazole and thiophene rings.
1,3,4-Oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Thiophene derivatives: Contain the thiophene ring but differ in other functional groups.
Uniqueness
Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)propanamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
332162-04-6 |
|---|---|
Molekularformel |
C20H20BrN3O4S2 |
Molekulargewicht |
510.4g/mol |
IUPAC-Name |
ethyl 2-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4S2/c1-5-27-19(26)15-10(2)11(3)29-18(15)22-16(25)12(4)30-20-24-23-17(28-20)13-6-8-14(21)9-7-13/h6-9,12H,5H2,1-4H3,(H,22,25) |
InChI-Schlüssel |
XWRBAOVJZJCPDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B409421.png)
![N~1~-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethyl-1,4-benzenediamine](/img/structure/B409424.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-diethyl-1,4-benzenediamine](/img/structure/B409425.png)
![(5E)-5-{[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B409426.png)
![N,N-diethyl-N'-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B409428.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409432.png)


![2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409436.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409439.png)
![6-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-phenylnicotinonitrile](/img/structure/B409441.png)


